(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Chiral Resolution: The racemic mixture of the aminonitrile is then resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for chiral resolution can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of 3-nitro-4-methylphenylpropanenitrile.
Reduction: Formation of 3-amino-3-(3-chloro-4-methylphenyl)propanamine.
Substitution: Formation of 3-amino-3-(3-hydroxy-4-methylphenyl)propanenitrile or 3-amino-3-(3-alkyl-4-methylphenyl)propanenitrile.
Scientific Research Applications
(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(4-chlorophenyl)propanenitrile
- (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile
- (3S)-3-Amino-3-(3-chloro-4-ethylphenyl)propanenitrile
Uniqueness
(3S)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct pharmacological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
InChI Key |
IIXNKMKSSFWFGE-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC#N)N)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
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